molecular formula C14H11N3O B8706875 4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one CAS No. 101799-77-3

4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one

Cat. No.: B8706875
CAS No.: 101799-77-3
M. Wt: 237.26 g/mol
InChI Key: LYWNGHPPMABTJO-UHFFFAOYSA-N
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Description

4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core with phenyl and pyridinyl substituents

Properties

CAS No.

101799-77-3

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

4-phenyl-2-pyridin-2-yl-1H-pyrazol-3-one

InChI

InChI=1S/C14H11N3O/c18-14-12(11-6-2-1-3-7-11)10-16-17(14)13-8-4-5-9-15-13/h1-10,16H

InChI Key

LYWNGHPPMABTJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazones with diketones. One common method involves the reaction of phenylhydrazine with 2-acetylpyridine under acidic conditions to form the desired pyrazolone ring . The reaction is usually carried out in ethanol with a catalytic amount of acetic acid at reflux temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydropyrazolone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-5-one
  • 4-Phenyl-2-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one
  • 4-Phenyl-2-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and pyridinyl groups enhances its ability to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

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